2-(2-Aminobenzoyl)benzoic acid CAS number 1147-43-9
2-(2-Aminobenzoyl)benzoic acid CAS number 1147-43-9
An In-depth Technical Guide on 2-(2-Aminobenzoyl)benzoic acid
CAS Number: 1147-43-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Aminobenzoyl)benzoic acid (CAS 1147-43-9), a key chemical intermediate. The document details its physicochemical properties, synthesis protocols, analytical characterization methods, and known safety information. While direct biological activity for this specific molecule is not extensively documented, this guide explores the well-established pharmacological relevance of the broader aminobenzoic acid scaffold, from which numerous derivatives with anti-inflammatory, antimicrobial, and anticancer properties have been developed.[1][2] Detailed experimental procedures, data presented in structured tables, and workflow visualizations are included to support researchers in their laboratory and development endeavors.
Physicochemical and Structural Information
2-(2-Aminobenzoyl)benzoic acid, also known as 2-Aminobenzophenone-2'-carboxylic acid or 2-Anthraniloylbenzoic acid, is a polyfunctional organic molecule containing both a carboxylic acid group and an aromatic amine.[3] These functional groups make it a versatile building block in organic synthesis. The compound typically appears as a yellow solid.[4]
Chemical Properties
Quantitative physicochemical data for 2-(2-Aminobenzoyl)benzoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1147-43-9 | [3] |
| Molecular Formula | C₁₄H₁₁NO₃ | [3] |
| Molecular Weight | 241.24 g/mol | [3] |
| IUPAC Name | 2-(2-aminobenzoyl)benzoic acid | [3] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O | [3] |
| InChIKey | KORKIRUGUNPQML-UHFFFAOYSA-N | [3] |
| Monoisotopic Mass | 241.0739 g/mol | [3] |
| XLogP3 | 2.3 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
Synthesis and Purification
A novel and efficient method for the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids involves a base-promoted aerobic cascade reaction.[5] This one-pot procedure is noted for its atom economy and broad substrate scope.[5]
General Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and subsequent purification of 2-(2-Aminobenzoyl)benzoic acid derivatives.
Caption: Workflow for the synthesis and purification of 2-(2-aminobenzoyl)benzoic acid.
Detailed Experimental Protocol: Base-Promoted Aerobic Cascade Reaction
This protocol is adapted from the procedure described by Wan, L., et al.[4]
Materials:
-
Substituted N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (Amide 1 )
-
Potassium tert-butoxide (KOtBu)
-
Deionized Water (H₂O)
-
Dimethyl sulfoxide (DMSO)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (70-230 mesh)
-
Petroleum Ether (PE)
Procedure:
-
In a reaction vessel, combine the amide precursor (1 , 0.25 mmol), potassium tert-butoxide (0.75 mmol, 3 equiv), and water (2.5 mmol, 10 equiv) in DMSO (1 mL).[4]
-
Place the vessel in an oil bath preheated to 100°C and stir the mixture under an air atmosphere for approximately 4 hours.[4]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4]
-
Upon completion, allow the mixture to cool to room temperature.
-
Add 1 M HCl (1 mL) and ethyl acetate (10 mL) to create a biphasic system.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (3 x 15 mL).[4]
-
Combine the organic phases and wash sequentially with H₂O (20 mL) and brine (20 mL).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purify the residue by column chromatography on silica gel, using an ethyl acetate/petroleum ether mixture (e.g., 1:4 v/v) as the eluent, to afford the pure 2-(2-Aminobenzoyl)benzoic acid derivative (2 ).[4]
Analytical and Spectroscopic Characterization
The structural confirmation and purity assessment of 2-(2-Aminobenzoyl)benzoic acid and its derivatives are typically performed using a combination of chromatographic and spectroscopic techniques.
| Technique | Purpose | Key Observations / Data |
| ¹H & ¹³C NMR | Structural Elucidation | Provides detailed information on the chemical environment of hydrogen and carbon atoms, confirming the molecular skeleton and substitution patterns.[4][6] |
| HRMS (ESI) | Exact Mass Determination | Confirms the elemental composition by providing a high-resolution mass-to-charge ratio.[4] |
| FTIR Spectroscopy | Functional Group Identification | Detects characteristic vibrational frequencies for key functional groups, such as N-H (amine), C=O (ketone and carboxylic acid), and O-H (carboxylic acid).[3][7] |
| TLC | Reaction Monitoring | Used to track the consumption of starting materials and the formation of the product.[4] |
| HPLC | Purity Analysis & Separation | High-performance liquid chromatography, particularly mixed-mode methods, can effectively separate isomers of aminobenzoic acids for analytical or preparative purposes.[8][9] |
| Column Chromatography | Purification | Employs silica gel to separate the target compound from unreacted starting materials and byproducts.[4] |
Biological Activity and Applications in Drug Development
While specific bioactivity data for CAS 1147-43-9 is limited, the aminobenzoic acid scaffold is of significant interest in medicinal chemistry.[2][10] Derivatives are widely explored for various therapeutic applications.
Role as a Pharmacological Scaffold
The core structure of 2-(2-Aminobenzoyl)benzoic acid can be chemically modified at the amine and carboxylic acid groups to generate a library of compounds with diverse biological activities. This makes it a valuable starting material or intermediate in drug discovery.
Caption: Role of the core scaffold in generating pharmacologically active derivatives.
Isomeric Relevance: The Folate Pathway
An isomer, para-aminobenzoic acid (PABA), is an essential precursor in the bacterial synthesis of folic acid (Vitamin B9).[11] This metabolic pathway, which is absent in humans, is a classic target for antimicrobial drugs.
The diagram below outlines the simplified bacterial folate synthesis pathway, illustrating the role of PABA and the mechanism of action of sulfonamide antibiotics.
Caption: Simplified bacterial folate synthesis pathway and the inhibitory action of sulfonamides.
This pathway highlights how structural analogs of 2-(2-Aminobenzoyl)benzoic acid can interfere with critical bacterial processes, providing a rationale for the continued exploration of this chemical class in the development of new anti-infective agents.[11][12]
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(2-Aminobenzoyl)benzoic acid is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
| GHS Classification | Hazard Statement | Pictogram |
| Skin Irritation | H315: Causes skin irritation |
|
| Eye Irritation | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
|
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 2-(2-Aminobenzoyl)benzoic acid | C14H11NO3 | CID 70847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Facile synthesis of 2-(2-aminobenzoyl)benzoic acids via a base-promoted aerobic cascade reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 12. Folate - Wikipedia [en.wikipedia.org]
